molecular formula C15H14O4 B455593 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid CAS No. 375351-99-8

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid

Cat. No. B455593
CAS RN: 375351-99-8
M. Wt: 258.27g/mol
InChI Key: BQKLXOGKDTYPRT-UHFFFAOYSA-N
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Description

The compound “5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C15H14O4 . It is a complex organic compound that contains an indene and furan ring structure .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 2,3-dihydro-1H-inden-5-yl group attached to a furan ring via a methylene bridge . The furan ring is substituted at the 2-position with a carboxylic acid group . The compound has a molecular weight of 258.27 g/mol .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 258.27 g/mol . It has a XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It also has a topological polar surface area of 59.7 Ų .

Scientific Research Applications

Birch Reduction of Heterocyclic Carboxylic Acids

The Birch reduction process, particularly on heterocyclic carboxylic acids like 3-furoic acid, leads to products such as 5-alkoxytetrahydro-3-furoate esters. These compounds exhibit intriguing spectroscopic properties and are significant in studying reaction mechanisms and developing new synthetic pathways (Kinoshita, Miyano, & Miwa, 1975).

Anodic Oxidation in Protic Solvents

Anodic oxidation studies of 5-alkyl-2-furoic acids in protic solvents have been conducted to understand the reaction mechanisms and the formation of various products like γ-keto esters and 1-butenolides. This research contributes to our knowledge of electrochemical reactions in organic chemistry (Torii, Tanaka, Ogo, & Yamasita, 1971).

Synthesis of Potential Insulin Receptor Activators

3-Aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids have been synthesized, showcasing the potential of these compounds as insulin receptor activators. This research could pave the way for new treatments in diabetes management (Chou, Chen, Chen, & Chang, 2006).

Biocatalytic Production of 2,5-Furandicarboxylic Acid

Studies on the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from compounds like 2-furoic acid highlight the potential of bio-based production methods. This research contributes to the development of sustainable, bio-based polymers and chemicals (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).

Improved Oxidation of Bio-based Furans

Research on the improved oxidation of bio-based furans into furan carboxylic acids using whole-cell catalysis demonstrates advancements in biocatalysis. This work contributes to the efficient synthesis of valuable chemical compounds from renewable resources (Wen, Zhang, Zong, & Li, 2020).

Future Directions

The future directions for research on “5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid” could involve further exploration of its potential biological activities, such as its inhibitory effects on cholinesterase enzymes . Additionally, more research could be conducted to elucidate its synthesis and chemical reactions.

properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-15(17)14-7-6-13(19-14)9-18-12-5-4-10-2-1-3-11(10)8-12/h4-8H,1-3,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKLXOGKDTYPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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